molecular formula C10H12N5Na3O11P2 B12323385 trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12323385
M. Wt: 509.15 g/mol
InChI Key: PBVNHDMBCZSEMD-UHFFFAOYSA-K
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Description

Guanosine 5’-(trihydrogen diphosphate), trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate (GTP) and is often used in scientific research due to its ability to mimic natural nucleotides. This compound is particularly valuable in studies involving G-proteins and other nucleotide-binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-(trihydrogen diphosphate), trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that facilitate the addition of phosphate groups to GMP, converting it into the desired triphosphate form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic reactions, where GMP is phosphorylated using ATP as a phosphate donor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(trihydrogen diphosphate), trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles (for substitution reactions). The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .

Major Products Formed

The major products formed from these reactions include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), depending on the extent of hydrolysis or substitution .

Scientific Research Applications

Guanosine 5’-(trihydrogen diphosphate), trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of guanosine 5’-(trihydrogen diphosphate), trisodium salt involves its interaction with nucleotide-binding proteins such as G-proteins. It binds to these proteins and modulates their activity by acting as a substrate or inhibitor. This interaction is crucial for various cellular processes, including signal transduction, protein synthesis, and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its ability to mimic natural nucleotides while being resistant to hydrolysis. This property makes it an invaluable tool in biochemical research, particularly in studies involving nucleotide-binding proteins and enzymatic reactions .

Properties

Molecular Formula

C10H12N5Na3O11P2

Molecular Weight

509.15 g/mol

IUPAC Name

trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O11P2.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3

InChI Key

PBVNHDMBCZSEMD-UHFFFAOYSA-K

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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